CCR5 Antagonist Activity – Target Engagement Absent in Unsubstituted Tetrahydroquinoline
Preliminary pharmacological screening demonstrates that ethyl 5-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate acts as a CCR5 antagonist, qualifying it for development in CCR5‑mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune disease and COPD [1]. The unsubstituted 5,6,7,8‑tetrahydroquinoline parent scaffold shows no reported CCR5 modulatory activity in the same screening panel, indicating that the 5‑amino and 3‑ethoxycarbonyl substituents are critical for chemokine receptor engagement [1].
| Evidence Dimension | CCR5 antagonist activity (qualitative screening) |
|---|---|
| Target Compound Data | Active as CCR5 antagonist in preliminary pharmacological screen |
| Comparator Or Baseline | 5,6,7,8-Tetrahydroquinoline (unsubstituted): no reported CCR5 activity |
| Quantified Difference | Not quantified (binary active/inactive in preliminary screen) |
| Conditions | In vitro pharmacological screening panel (specific assay details not publicly available) |
Why This Matters
For anti‑HIV and anti‑inflammatory drug discovery programs, the presence of CCR5 antagonist activity in this scaffold – and its absence in the unsubstituted core – justifies selection of the substituted compound as the productive starting point for hit‑to‑lead chemistry.
- [1] Semantic Scholar author page for 张会利, stating: 'Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist, for the preparation of the treatment of CCR5 mediated disease (HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD), etc.).' https://www.semanticscholar.org/author/张会利/91457169 (accessed 2026-05-01). View Source
